molecular formula C13H9BrN2O3 B8543178 Benzamide, N-(3-nitrophenyl)-2-bromo-

Benzamide, N-(3-nitrophenyl)-2-bromo-

Cat. No. B8543178
M. Wt: 321.13 g/mol
InChI Key: SMAIGFKAVOUSHO-UHFFFAOYSA-N
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Patent
US09422262B2

Procedure details

2-Bromobenzoic acid (5.02 g, 25.0 mmol) was sealed in a 250 mL flask with stir bar under nitrogen. Dichloromethane (72 mL) was then added and the solution was cooled on ice. Oxalyl chloride (2.19 ml, 25.0 mmol) and N,N-dimethylformamide (17 μL, 0.22 mmol) were added, and the reaction was removed from the ice bath and the resulting suspension was stirred for 20 h with a vent to an oil bubbler. After this time, the pale yellow solution was cooled on ice, then pyridine (4.04 ml, 50.0 mmol) and 3-nitroaniline (3.00 g, 21.7 mmol) were added. The reaction was then removed from the ice bath, and a water condenser was attached to the flask. The reaction was heated in an oil bath at 45° C., and after 1 h LC-MS analysis showed the reaction to be complete. The reaction was diluted with ethyl acetate (250 mL) and 1 M aqueous HCl (100 mL), then the layers were separated and the organic phase was washed again with aqueous HCl, then twice with half-saturated aqueous NaHCO3, then brine. The organics were dried over Na2SO4, filtered, and concentrated to a yellow solid, which was dried and pulverized several times, yielding the title compound (6.89 g, 99%). LRMS (ESI+) (M+H): 321.01.
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
2.19 mL
Type
reactant
Reaction Step Two
Quantity
17 μL
Type
catalyst
Reaction Step Two
Quantity
4.04 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
72 mL
Type
solvent
Reaction Step Five
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C(Cl)(=O)C(Cl)=O.N1C=CC=CC=1.[N+:23]([C:26]1[CH:27]=[C:28]([CH:30]=[CH:31][CH:32]=1)[NH2:29])([O-:25])=[O:24]>C(OCC)(=O)C.Cl.CN(C)C=O.ClCCl>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:29][C:28]1[CH:30]=[CH:31][CH:32]=[C:26]([N+:23]([O-:25])=[O:24])[CH:27]=1)=[O:6]

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
2.19 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
17 μL
Type
catalyst
Smiles
CN(C=O)C
Step Three
Name
Quantity
4.04 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
72 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
with stir bar under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled on ice
CUSTOM
Type
CUSTOM
Details
the reaction was removed from the ice bath
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred for 20 h with a vent to an oil bubbler
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the pale yellow solution was cooled on ice
CUSTOM
Type
CUSTOM
Details
The reaction was then removed from the ice bath, and a water condenser
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic phase was washed again with aqueous HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow solid, which
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.89 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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